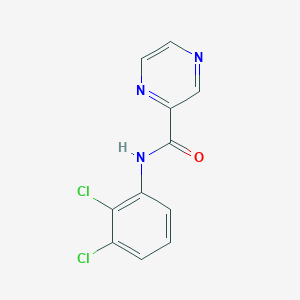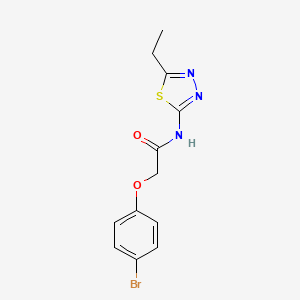
N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide, also known as DCPP, is a chemical compound that has been widely used in scientific research. This compound is a pyrazinecarboxamide derivative that has been synthesized using different methods. DCPP is known for its potent biological activity and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has been shown to have potent biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has also been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It has been shown to induce autophagy, a process by which cells degrade and recycle their own components. N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is its potent biological activity, which makes it a useful tool compound for investigating the mechanism of action of various biological targets. Another advantage is its ability to inhibit the growth of cancer cells in vitro and in vivo, which makes it a potential therapeutic agent for cancer. However, N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has limitations, including its toxicity and potential side effects. It is important to use caution when handling N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide and to follow proper safety protocols.
Orientations Futures
There are several future directions for research on N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide. One direction is to investigate its potential as a therapeutic agent for cancer and other conditions. Another direction is to investigate its mechanism of action and its effects on various biological targets. Additionally, research could be conducted to investigate the safety and toxicity of N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide and to develop safer derivatives with similar biological activity.
Conclusion
In conclusion, N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide is a chemical compound that has been widely used in scientific research. N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has potent biological activity and has been used as a tool compound to investigate the mechanism of action of various biological targets. It has been shown to inhibit the activity of histone deacetylase, inhibit the growth of cancer cells, induce autophagy, and have anti-inflammatory effects. N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide can be synthesized using different methods. One of the most common methods is the reaction of 2,3-dichlorophenylhydrazine with ethyl 2-chloroacetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to yield N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide. Another method involves the reaction of 2,3-dichlorophenylhydrazine with 2-pyrazinecarboxylic acid in the presence of phosphorus oxychloride. The resulting product is then treated with ammonia to yield N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has been widely used in scientific research due to its potent biological activity. It has been used as a tool compound to investigate the mechanism of action of various biological targets. N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2,3-dichlorophenyl)-2-pyrazinecarboxamide has been used in various studies to investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and other conditions.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-2-1-3-8(10(7)13)16-11(17)9-6-14-4-5-15-9/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTGKCNPKWBFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol](/img/structure/B5682549.png)
![1-acetyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5682552.png)

![(3aS*,7aR*)-5-methyl-2-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682567.png)
![4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine](/img/structure/B5682577.png)
![8-(1,3-benzothiazol-6-ylcarbonyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682580.png)
![N-(3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5682587.png)

![7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5682603.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682612.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxamide](/img/structure/B5682632.png)
![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-(dimethylamino)-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5682649.png)
![1-(5-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5682656.png)